

historical development of cobalt blue pigment

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Compound Name: COBALT BLUE

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An In-depth Technical Guide to the Historical Development of **Cobalt Blue** Pigment

Abstract

Cobalt blue (cobalt (II) aluminate, CoAl_2O_4) is a historically significant and chemically stable inorganic pigment prized for its brilliant, pure blue hue. This document provides a comprehensive technical overview of its development, from the empirical use of cobaltiferous minerals in ancient ceramics to the scientifically-driven synthesis of the pure pigment in the 19th century and subsequent modern production methodologies. It details the key chemical discoveries, outlines historical and contemporary experimental protocols, and presents comparative data on the pigment's properties. This guide is intended for researchers, scientists, and conservation professionals interested in the chemistry, history, and application of artists' materials.

Historical Timeline and Key Discoveries

The use of cobalt to create blue color predates the understanding of its elemental nature by millennia. Initially used in impure forms, its development into a pure, reliable pigment was a landmark achievement in color chemistry.

- **Ancient Era:** Ores containing cobalt were used as early as the late Bronze Age to color glass and ceramics.^[1] Impure cobalt was a key ingredient in the blue glazes of Chinese porcelain, particularly in the iconic blue and white ware from the Tang (8th-9th century) and Ming dynasties.^{[2][3][4]} The pigment used in this era was typically a cobalt-containing glass known as smalt, which was ground into a powder.^{[5][6]}

- 1742: Isolation of Cobalt: Swedish chemist Georg Brandt demonstrated that the blue color in certain minerals was due to a previously unknown metal, which he named cobalt.[2][7] He debunked the prevailing theory that the color was from bismuth.[7]
- c. 1775: Early Synthesis: Leithner of Vienna developed a method for producing a **cobalt blue** pigment from cobalt arsenate and alumina.[6][8]
- 1802: Thénard's Discovery: Working at the behest of the French Minister of the Interior, Jean-Antoine Chaptal, to find a synthetic alternative to expensive ultramarine, French chemist Louis Jacques Thénard developed an improved and refined process.[5][6][7] His method involved heating cobalt salts (phosphate or arsenate) with alumina at high temperatures.[5][6][9] This produced a stable and brilliant pigment, which became known as "Thénard's Blue".[1][10]
- 1807: Commercial Production: Following Thénard's publication of his results, commercial production of **cobalt blue** began in France.[2][5][6] It quickly gained popularity among artists like J.M.W. Turner and later, Impressionists and Post-Impressionists such as Renoir and Van Gogh.[5][11]

Data Presentation: Timeline of Key Developments

| Year | Key Figure / Location | Discovery or Event | Significance |
|------------|------------------------|---|--|
| ~1400 BCE | Ancient Egypt | Use of cobalt compounds to color glass and faience.[1] | Earliest documented use of cobalt for blue coloration. |
| 8th-9th C. | Tang Dynasty, China | Use of impure cobalt (smalt) in blue and white porcelain.[2][5] | Established a major artistic and ceramic tradition using cobalt-based blues. |
| 1742 | Georg Brandt (Sweden) | Isolated the metal cobalt and identified it as the source of blue color in smalt.[2][7] | First scientific identification of the element responsible for the color, paving the way for pure synthesis. |
| c. 1775 | Leithner (Vienna) | Developed a process to create cobalt blue from cobalt arsenate and alumina.[6][8] | An early, albeit less famous, method for synthesizing the pigment. |
| 1802 | L. J. Thénard (France) | Independently discovered a process for creating a pure, stable cobalt blue pigment (CoAl ₂ O ₄).[1][5][12] | The definitive discovery that led to the modern pigment; established a reliable manufacturing process. |
| 1807 | France | Commercial production of Thénard's Blue begins.[2][5] | Made the stable, brilliant blue pigment widely available to artists for the first time. |

| | | | |
|--------------|------------------|--|--|
| 19th Century | Norway & Germany | Blaafarveværket (Norway) becomes a leading manufacturer; German "blue colour works" also prominent. ^[2] ^[13] | Scaled industrial production, making the pigment a staple on the artist's palette. |
| 20th Century | Global | Development of modern synthesis methods (liquid-phase, sol-gel, etc.) for controlled particle size and purity. ^[14] ^[15] | Enabled production of high-performance pigments for specialized applications in plastics and coatings. |

Chemistry of Cobalt Pigments

The vibrant color of **cobalt blue** stems from the incorporation of the cobalt(II) ion into a stable crystal lattice. The specific host matrix determines the exact shade and properties of the resulting pigment.

Data Presentation: Chemical Composition of Key Cobalt Pigments

| Pigment Name | Common Pigment Index | Chemical Formula | Key Components |
|---------------|----------------------|---|--|
| Cobalt Blue | PB28 | CoAl_2O_4 | Cobalt(II) oxide, Aluminum(III) oxide |
| Smalt | PB32 | $\text{CoO} \cdot n\text{SiO}_2 \cdot \text{K}_2\text{O}$ | Cobalt(II) oxide, Silicon dioxide, Potassium oxide |
| Cerulean Blue | PB35 | Co_2SnO_4 | Cobalt(II) oxide, Tin(IV) oxide |
| Cobalt Green | PG19 | CoZnO_2 | Cobalt(II) oxide, Zinc oxide |
| Cobalt Violet | PV14 | $\text{Co}_3(\text{PO}_4)_2$ | Cobalt(II) phosphate |

Experimental Protocols

The synthesis of **cobalt blue** involves the high-temperature reaction of cobalt and aluminum precursors to form the stable cobalt aluminate spinel structure. Methodologies have evolved from early furnace roasting to modern, chemically controlled processes.

Historical Synthesis: Thénard's Process (c. 1802)

Thénard's process was a significant advancement, creating a much purer and more stable pigment than the ground cobalt glass (smalt) it replaced. The protocol, as inferred from historical accounts, is a foundational example of solid-state synthesis.^{[5][6]}

Objective: To produce a stable blue pigment by the high-temperature calcination of cobalt and aluminum compounds.

Precursors:

- Cobalt Source: Cobalt arsenate ($\text{Co}_3(\text{AsO}_4)_2$) or cobalt phosphate ($\text{Co}_3(\text{PO}_4)_2$). These were derived from roasted cobalt ores.

- Aluminum Source: Alumina (Aluminum(III) oxide, Al_2O_3), often in a hydrated form like aluminum hydroxide.

Methodology:

- Preparation: The cobalt salt (arsenate or phosphate) and alumina are intimately mixed into a fine powder. The precise ratio is crucial for achieving the desired stoichiometry of CoAl_2O_4 .
- Calcination: The mixture is placed in a crucible and heated in a furnace to a high temperature, approximately $1200\text{ }^\circ\text{C}$.^[2] This process, known as sintering or firing, drives off volatile components and initiates the solid-state reaction.
- Reaction: At high temperatures, the precursors decompose and react to form the cobalt aluminate spinel crystal structure: $\text{CoO} + \text{Al}_2\text{O}_3 \rightarrow \text{CoAl}_2\text{O}_4$
- Cooling and Processing: After heating for a sufficient duration, the crucible is allowed to cool.
- Purification: The resulting sintered mass, a hard, blue solid, is crushed, ground into a fine powder, and washed to remove any unreacted materials or soluble byproducts. The powder is then dried to yield the final pigment.

Modern Solid-State Synthesis (Laboratory Scale)

Modern methods provide greater control over purity and particle size. This typical laboratory protocol uses readily available metal salts as precursors.

Objective: To synthesize **cobalt blue** (CoAl_2O_4) via the thermal decomposition and reaction of cobalt and aluminum nitrate salts.

Precursors:

- Cobalt(II) chloride hexahydrate ($\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$) or Cobalt(II) nitrate hexahydrate ($\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$).
- Aluminum(III) nitrate nonahydrate ($\text{Al}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$).

Methodology:

- **Mixing:** Weigh stoichiometric amounts of the cobalt and aluminum salts (e.g., a 1:2 molar ratio of Co:Al). For example, 0.2 g of $\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$ and 4.1 g of $\text{Al}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$.^[16]
- **Initial Decomposition:** Dissolve the salts in a minimal amount of deionized water in a beaker. Heat the solution gently with constant stirring. The solution will dehydrate, and upon further heating, will decompose, evolving brown nitrogen dioxide (NO_2) or hydrogen chloride (HCl) gases. (Note: This step must be performed in a well-ventilated fume hood).^{[16][17]}
- **Grinding:** Once the evolution of gases ceases, a solid purple-blue precursor material remains. After cooling, transfer this solid to a mortar and pestle and grind it into a homogeneous, fine powder.^[16]
- **Sintering:** Transfer the ground powder to a high-temperature ceramic crucible. Place the crucible in a muffle furnace and heat at a high temperature (e.g., 1000-1200 °C) for several hours to ensure the complete formation of the CoAl_2O_4 spinel structure.^{[2][18]}
- **Final Processing:** After cooling to room temperature, the resulting vibrant blue pigment is finely ground. It can be washed with deionized water to remove any residual impurities before being dried.

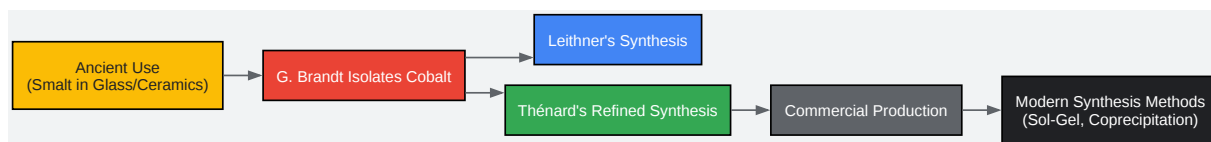
Advanced Synthesis Methods

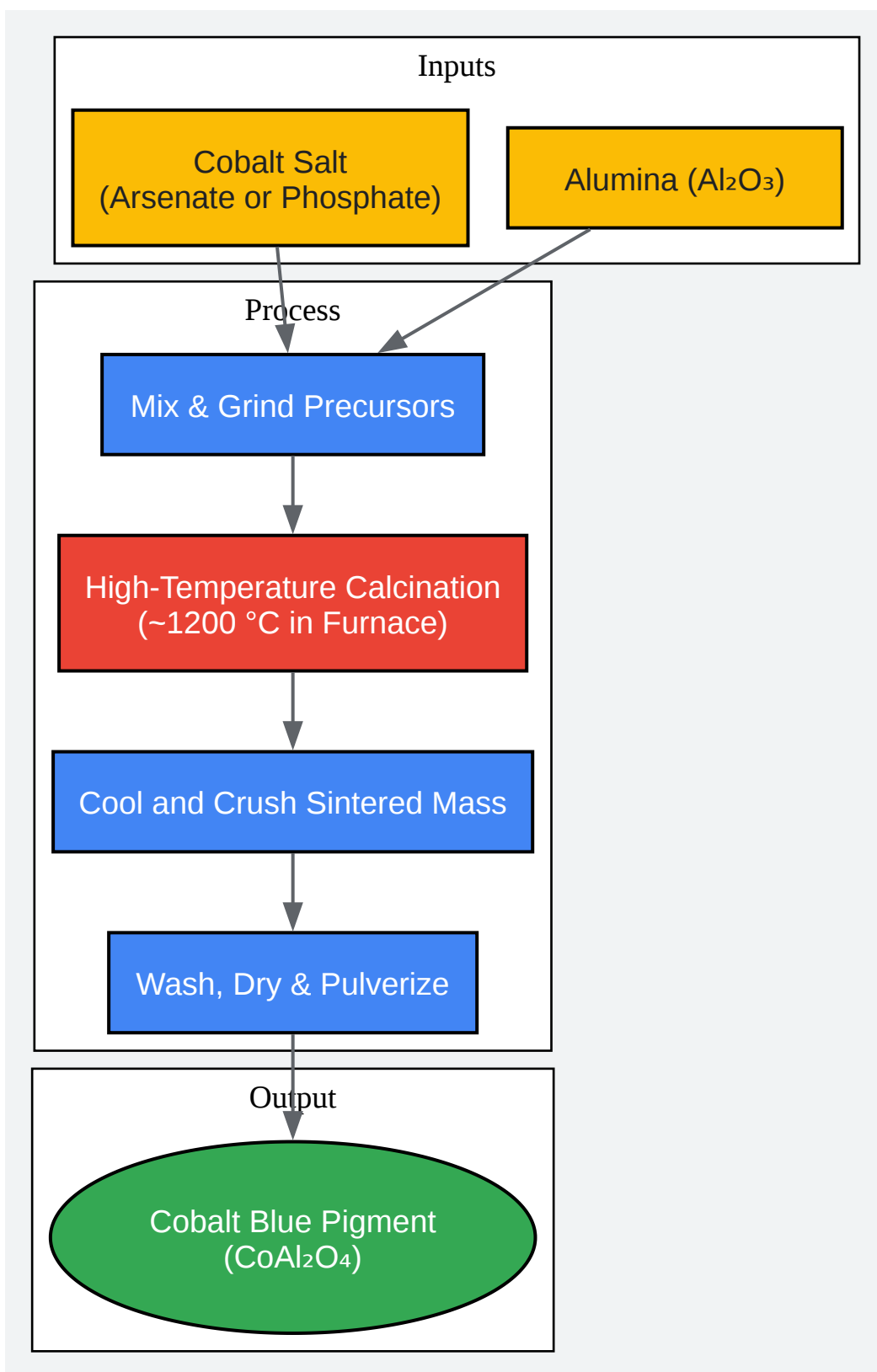
Modern industrial production often employs more sophisticated techniques to achieve nano-sized particles and higher performance.

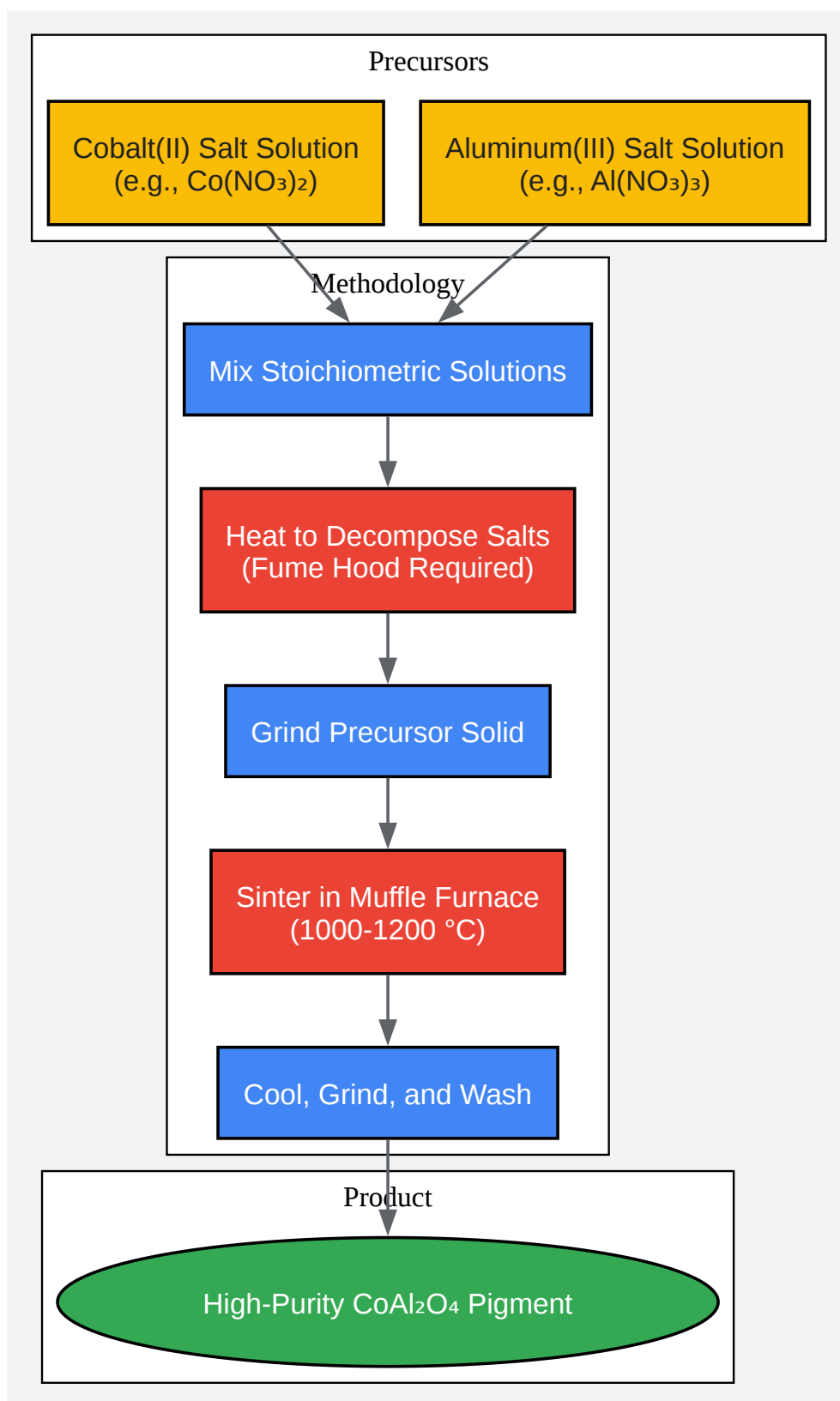
- **Liquid-Phase Methods:** These include coprecipitation and sol-gel techniques.^{[15][19]} In a typical coprecipitation method, soluble salts of cobalt and aluminum are dissolved, and a precipitating agent is added to form an intimate mixture of their hydroxides or carbonates. This precursor is then filtered, dried, and calcined at a lower temperature than required for the solid-state method, yielding a pigment with a smaller, more uniform particle size.^[19]
- **Gas-Phase Methods:** These methods involve reacting volatile precursors in the gas phase to produce nano-scale pigment particles directly.^[15]

Visualization of Processes

Diagram 1: Historical Development of Cobalt Blue







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